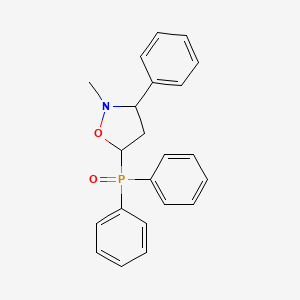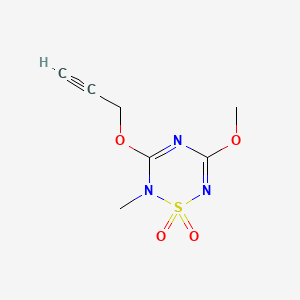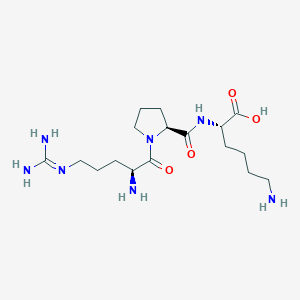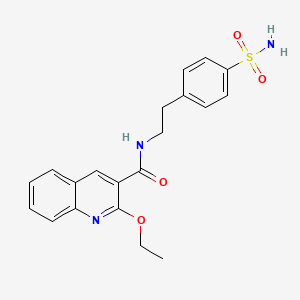![molecular formula C10H11N5O2 B12905389 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-35-4](/img/no-structure.png)
5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridin-3-amine and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 6-methoxypyridin-3-amine undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Cyclization: The intermediate product is then cyclized under acidic conditions to form the desired pyrimidinone structure.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic properties.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting kinases, which are crucial in cell signaling pathways.
Medicine
In medicine, the compound is being explored for its anticancer properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines by interfering with DNA synthesis and repair mechanisms.
Industry
Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives are being tested for their efficacy as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby disrupting cell signaling pathways that are essential for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-2-[(4-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- 5-Amino-2-[(6-ethoxypyridin-3-yl)amino]pyrimidin-4(3H)-one
- 5-Amino-2-[(6-methoxypyridin-2-yl)amino]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 5-Amino-2-[(6-methoxypyridin-3-yl)amino]pyrimidin-4(3H)-one exhibits unique properties due to the position and nature of the methoxy group on the pyridine ring. This structural feature enhances its binding affinity to certain enzymes, making it a more potent inhibitor in biological assays.
Propriétés
| 77961-35-4 | |
Formule moléculaire |
C10H11N5O2 |
Poids moléculaire |
233.23 g/mol |
Nom IUPAC |
5-amino-2-[(6-methoxypyridin-3-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11N5O2/c1-17-8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16) |
Clé InChI |
FJQSXGAFOYAOLH-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)






![5-[(2-Amino-5-nitrophenyl)sulfanyl]-4-chloropyridazin-3(2H)-one](/img/structure/B12905377.png)
